molecular formula C15H13ClFNO B2393073 (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride CAS No. 2253630-51-0

(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride

Cat. No.: B2393073
CAS No.: 2253630-51-0
M. Wt: 277.72
InChI Key: PLNVHJZHYYTEQU-UHFFFAOYSA-N
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Description

(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicine and industry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including cyclization reactions of phenolic compounds with suitable reagents.

    Introduction of the Fluoro Group: The fluorine atom is introduced into the benzofuran ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The methanamine group is introduced through nucleophilic substitution reactions, often using amine precursors and suitable catalysts.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.

    (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Another benzofuran derivative with similar structural features.

Uniqueness

(5-Fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of a fluoro group and a methanamine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

(5-fluoro-3-phenyl-1-benzofuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO.ClH/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10;/h1-8H,9,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNVHJZHYYTEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=C(C=C3)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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